Ethanol, 2,2,2-trichloro-, methanesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 149.404 g/mol. It is structurally related to ethanol, where three hydrogen atoms of the methyl group have been substituted with chlorine atoms, resulting in a clear, flammable liquid that may appear light yellow due to impurities . The compound is known by several names, including β,β,β-trichloroethanol and trichloroethyl alcohol .
The synthesis of ethanol, 2,2,2-trichloro-, can be achieved through several methods:
Ethanol, 2,2,2-trichloro-, has various applications in both industrial and laboratory settings:
Studies on the interactions of ethanol, 2,2,2-trichloro-, particularly focus on its metabolic pathways and effects on liver enzymes. The compound's metabolism via UDP-glucuronosyltransferases highlights its role in detoxification processes and potential toxicological implications when accumulated in the body .
Ethanol, 2,2,2-trichloro-, shares similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trichloroacetic Acid | Carboxylic Acid | Stronger acidity; used as a reagent in organic synthesis. |
| Chloral Hydrate | Aldehyde | Prodrug for ethanol; used as a sedative. |
| Chlorobutanol | Alcohol | Similar sedative properties; less chlorinated. |
| 1-Chlorobutane | Alkyl Halide | Different functional group; used as a solvent. |
| Methanesulfonic Acid | Sulfonic Acid | Used as a reagent in organic synthesis; non-chlorinated. |
Ethanol, 2,2,2-trichloro-, is unique due to its specific substitution pattern and resultant biological activity compared to other halogenated alcohols. Its distinct pharmacological effects and applications in organic synthesis further differentiate it from similar compounds.